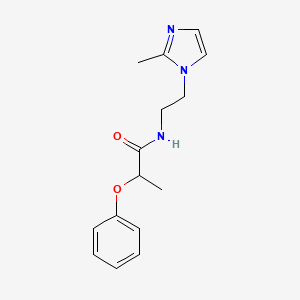

![molecular formula C13H7Cl3F3N3O B2877512 2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide CAS No. 326807-66-3](/img/structure/B2877512.png)

2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is also known as Fluopicolide . It is a fungicide used in agriculture to control diseases caused by oomycetes such as late blight of potato . It is classed as an acylpicolide .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been discussed . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis

The molecular formula of Fluopicolide is C14H8Cl3F3N2O . The structural formula is given in the reference .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis

Fluopicolide has a molar mass of 383.58 g·mol−1 . It has a low aqueous solubility and a low volatility . It can be persistent in soil systems but tends not to be persistent in water .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reactivity

This compound has been studied for its reactivity and role in organic synthesis, including its potential in facilitating specific chemical transformations. Research highlights its use in catalysis, where it may act as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of these processes. The synthesis and functionalization of pyridine derivatives, for instance, are crucial for developing materials with novel properties and applications in various industries, including pharmaceuticals, agrochemicals, and materials science.

Coordination Chemistry and Metal Complexes

The compound's potential to act as a ligand in forming coordination complexes with metals has been explored. These complexes are studied for their structural characteristics, magnetic properties, and potential applications in catalysis and materials science. The coordination chemistry involving this compound can lead to the development of luminescent materials, magnetic materials, and catalysts for organic transformations.

Materials Science and Photophysical Properties

Research into the compound's applications in materials science, particularly concerning its photophysical properties, has been conducted. The compound's ability to undergo photoisomerization makes it a candidate for use in molecular machines and electronic devices. The understanding of its spectroscopic and dynamic properties is crucial for designing materials with specific functions, such as light-responsive materials or components in electronic devices.

Environmental and Biological Applications

Although the request was to exclude information related to drug use and side effects, it's worth noting that derivatives of such compounds have been explored for their environmental and biological relevance. This includes studies on their antimicrobial properties, interactions with biomolecules like DNA, and potential uses in sensing and detection applications. These studies contribute to a broader understanding of the compound's role in scientific research beyond its immediate chemical properties.

References

- For insights into the compound's role in organic synthesis and its interaction with metals in coordination chemistry: Activation of C(sp2)−H and Reduction of CE (E = CH, N) Bonds.

- On the synthesis, characterization, and applications of pyridine derivatives in materials science: Synthesis and Microbial Studies of New Pyridine Derivatives-III.

- Investigation of photophysical properties and potential applications in electronic devices: Theoretical and experimental comparative study of a derivative from 2-pyridinecarboxaldehyde.

Wirkmechanismus

Target of Action

The primary target of 2,6-dichloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide, also known as Fluopicolide, is thought to be the spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the structure and function of cells.

Mode of Action

It is believed toaffect the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the cell structure and function, inhibiting the growth of strains that are resistant to other fungicides .

Biochemical Pathways

Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from spreading and causing disease.

Result of Action

The result of Fluopicolide’s action is the effective control of diseases caused by oomycetes, such as late blight of potato . By affecting the spectrin-like proteins and disrupting the life cycle of oomycetes, Fluopicolide inhibits the growth and spread of these organisms.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

This mode of action differs from other available fungicides used to control oomycetes and it can inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .

Cellular Effects

2,6-dichloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide has some systemic activity as it moves through the xylem towards the tips of stems, but does not get transported to the roots . It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .

Molecular Mechanism

It is believed to interact with spectrin-like proteins in the cytoskeleton of oomycetes .

Dosage Effects in Animal Models

The median lethal dose in rats is >5000 mg/kg, indicating that 2,6-dichloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide has low acute toxicity . Tests in other mammals indicate that it does not cause skin sensitisation, cancer, or developmental problems .

Transport and Distribution

2,6-dichloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide has some systemic activity as it moves through the xylem towards the tips of stems, but does not get transported to the roots

Eigenschaften

IUPAC Name |

2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3F3N3O/c14-7-2-1-3-8(15)10(7)12(23)22-21-11-9(16)4-6(5-20-11)13(17,18)19/h1-5H,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZGPDDPLZNEPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)

![3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole](/img/structure/B2877434.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-3-yl)methyl]ethanediamide](/img/structure/B2877437.png)

![2-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2877444.png)

![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)

![1-(azepan-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2877447.png)

![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)

![8-[(2,4-dimethylphenyl)sulfanyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2877451.png)